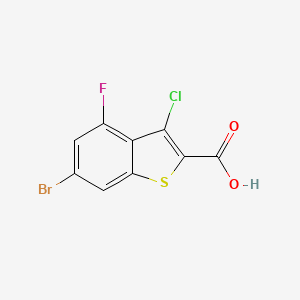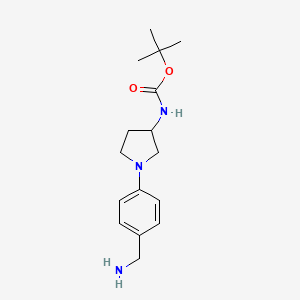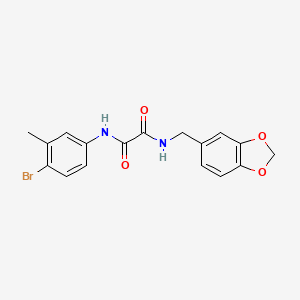
2,4-Dimethoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O4. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a nitro group is attached at the 5 position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxyaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process requires precise control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product formed is 2,4-dimethoxy-5-phenylenediamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
2,4-Dimethoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in enzyme screening assays, particularly for arylamine N-acetyltransferase.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes. For example, in enzyme screening assays, it acts as a substrate for arylamine N-acetyltransferase, allowing researchers to study the enzyme’s activity and specificity. The nitro group and methoxy groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-nitroaniline: Similar structure but with different positions of the nitro and methoxy groups.
2,4-Dimethoxy-6-nitroaniline: Another isomer with the nitro group at the 6 position instead of the 5 position.
Uniqueness
2,4-Dimethoxy-5-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This arrangement influences its reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,4-dimethoxy-5-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,9H2,1-2H3 |
InChI Key |
NIBOYIIQDGHVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)


![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)






